molecular formula C10H18O B595701 [1,1-Bicyclopropyl]-2-methanol,2-(1-methylethyl)-,[1S-[1alpha(1R*,2S*),2bta]]-(9CI) CAS No. 197013-53-9

[1,1-Bicyclopropyl]-2-methanol,2-(1-methylethyl)-,[1S-[1alpha(1R*,2S*),2bta]]-(9CI)

Katalognummer: B595701
CAS-Nummer: 197013-53-9
Molekulargewicht: 154.253
InChI-Schlüssel: BFRYTRUPXABDRP-JLIMGVALSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,1-Bicyclopropyl]-2-methanol,2-(1-methylethyl)-,[1S-[1alpha(1R*,2S*),2bta]]-(9CI) is a complex organic compound characterized by its unique bicyclopropyl structure

Eigenschaften

CAS-Nummer

197013-53-9

Molekularformel

C10H18O

Molekulargewicht

154.253

IUPAC-Name

[(1R,2S)-2-[(1S,2R)-2-propan-2-ylcyclopropyl]cyclopropyl]methanol

InChI

InChI=1S/C10H18O/c1-6(2)8-4-10(8)9-3-7(9)5-11/h6-11H,3-5H2,1-2H3/t7-,8+,9+,10-/m0/s1

InChI-Schlüssel

BFRYTRUPXABDRP-JLIMGVALSA-N

SMILES

CC(C)C1CC1C2CC2CO

Synonyme

[1,1-Bicyclopropyl]-2-methanol,2-(1-methylethyl)-,[1S-[1alpha(1R*,2S*),2bta]]-(9CI)

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1,1-Bicyclopropyl]-2-methanol,2-(1-methylethyl)-,[1S-[1alpha(1R*,2S*),2bta]]-(9CI) typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclopropanation of suitable precursors under controlled conditions. The reaction conditions often include the use of catalysts such as rhodium or copper complexes to facilitate the formation of the bicyclopropyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

[1,1-Bicyclopropyl]-2-methanol,2-(1-methylethyl)-,[1S-[1alpha(1R*,2S*),2bta]]-(9CI) undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, often using hydrogenation techniques with catalysts such as palladium on carbon.

    Substitution: The bicyclopropyl structure allows for various substitution reactions, where functional groups can be replaced or modified using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas with palladium on carbon

    Substituting agents: Halogens, organometallic reagents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [1,1-Bicyclopropyl]-2-methanol,2-(1-methylethyl)-,[1S-[1alpha(1R*,2S*),2bta]]-(9CI) is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be used to study the effects of bicyclopropyl structures on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the role of such structures in biological processes.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The unique bicyclopropyl structure might offer advantages in drug design, such as improved stability or specific interactions with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals. Its unique properties might be leveraged to create products with specific desired characteristics.

Wirkmechanismus

The mechanism of action of [1,1-Bicyclopropyl]-2-methanol,2-(1-methylethyl)-,[1S-[1alpha(1R*,2S*),2bta]]-(9CI) involves its interaction with molecular targets such as enzymes or receptors. The bicyclopropyl structure can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its mechanism of action can reveal the molecular targets and pathways involved, providing a deeper understanding of its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, [1,1-Bicyclopropyl]-2-methanol,2-(1-methylethyl)-,[1S-[1alpha(1R*,2S*),2bta]]-(9CI) stands out due to its bicyclopropyl structure, which imparts unique chemical and physical properties. This structure can influence its reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.